N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}cyclopropanecarboxamide
Description
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}cyclopropanecarboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a furan ring, and a cyclopropane carboxamide moiety
Properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-16-11(6-7-15-16)12-5-4-10(18-12)8-14-13(17)9-2-3-9/h4-7,9H,2-3,8H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGLHRCKISUDSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the pyrazole and furan intermediates. One common method involves the following steps:
Synthesis of 1-methyl-1H-pyrazole-5-carbaldehyde: This can be achieved by the reaction of 1-methylpyrazole with an appropriate aldehyde under acidic conditions.
Formation of the furan ring: The furan ring can be synthesized via a cyclization reaction involving a suitable precursor such as 2-furancarboxaldehyde.
Coupling of the pyrazole and furan rings: The pyrazole and furan intermediates are then coupled using a base-catalyzed reaction to form the desired product.
Introduction of the cyclopropane carboxamide moiety: The final step involves the reaction of the coupled intermediate with cyclopropanecarboxylic acid chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}cyclopropanecarboxamide is unique due to its combination of a pyrazole ring, a furan ring, and a cyclopropane carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
